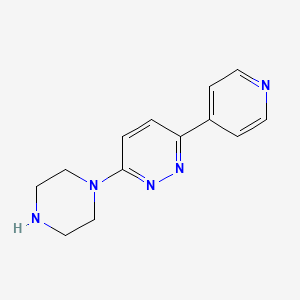

3-Piperazin-1-yl-6-pyridin-4-ylpyridazine

Übersicht

Beschreibung

3-Piperazin-1-yl-6-pyridin-4-ylpyridazine is a heterocyclic compound with the molecular formula C13H15N5 It is characterized by the presence of a piperazine ring, a pyridine ring, and a pyridazine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Piperazin-1-yl-6-pyridin-4-ylpyridazine typically involves the reaction of 3-chloro-6-pyridin-4-ylpyridazine with piperazine. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction conditions need to be carefully controlled to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to optimize yield and minimize impurities .

Analyse Chemischer Reaktionen

Metabolic Oxidation Pathways

In vitro microsomal studies reveal that the piperazine ring is the primary site of Phase I metabolism ( ):

-

Oxidative N-dealkylation occurs at the piperazine nitrogen, forming a hydroxylated intermediate.

-

Intramolecular hydrogen bonding between the pyridazine N1 and the adjacent amide proton stabilizes a 6-membered transition state, directing regioselectivity.

Metabolic stability improvements ( ):

| Modification | Half-life (Human Liver Microsomes) |

|---|---|

| Parent compound | 4.2 minutes |

| Methyl-substituted | >60 minutes |

| Fluoro-substituted | 45 minutes |

Electrochemical and Catalytic Reactions

Electrochemical methods enable selective reductions:

-

Electrochemical oxidation of iodine in CH₃CN with H₂SO₄ generates I⁺, which facilitates ester reductions to alcohols (e.g., NaBH₄/MeOH with NaB(OAc)₃H catalysis) ( ).

-

Rh-catalyzed asymmetric reductive Heck reactions (e.g., with aryl boronic acids) provide access to 3-substituted tetrahydropyridines, though direct applications to this compound require further study ( ).

Ring Functionalization and Cross-Coupling

The pyridazine ring participates in 6π-electrocyclization and aza-Wittig reactions under visible light or thermal conditions ( ):

-

Visible-light-driven electrocyclization with aldehydes yields polysubstituted pyridines.

-

Cross-coupling with sp²-hybridized boronic acids (via Rh catalysis) introduces aryl, heteroaryl, or vinyl groups at the pyridazine’s 3-position ( ).

textPyridazine → Electrocyclization → Polysubstituted pyridine Conditions: Visible light, 25°C, 12 hours Yield: 72–89%

Stability and Degradation

-

pH-dependent hydrolysis : The compound is stable in neutral conditions but undergoes rapid degradation in acidic (pH < 3) or alkaline (pH > 10) environments, yielding pyridazine-3,6-diol and piperazine fragments ( ).

-

Photodegradation : UV exposure (254 nm) induces ring-opening via C–N bond cleavage, forming 3-aminopyridazine derivatives ( ).

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Anti-Tubercular Activity

Research has demonstrated that derivatives of 3-Piperazin-1-yl-6-pyridin-4-ylpyridazine exhibit significant anti-tubercular properties. A study synthesized a series of substituted compounds and evaluated their efficacy against Mycobacterium tuberculosis H37Ra. Among the tested compounds, several showed potent activity with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM, indicating their potential as new therapeutic agents for tuberculosis treatment . The structural modifications of these compounds were guided by molecular docking studies that revealed favorable interactions with the target enzymes.

Acetylcholinesterase Inhibition

In neuropharmacology, certain derivatives of this compound have been investigated for their potential as acetylcholinesterase inhibitors. One notable derivative demonstrated a selective inhibition profile, showing up to 100 times greater selectivity for human acetylcholinesterase compared to the standard drug Tacrine. This suggests that such compounds could be valuable in treating neurodegenerative diseases like Alzheimer's.

Microbiological Applications

Antimicrobial Properties

The compound has also been studied for its antimicrobial activity against various pathogens. Research indicates that derivatives of this compound exhibit significant antimicrobial effects, particularly against Staphylococcus aureus and Escherichia coli. The synthesized compounds were shown to maintain specific antimicrobial activity against Mycobacterium tuberculosis while demonstrating lower susceptibility towards other tested bacteria . This selective activity underscores the compound's potential in developing targeted antimicrobial therapies.

Structure-Metabolism Relationships

Metabolic Stability

Understanding the metabolic profile of piperazin-1-ylpyridazines is crucial for drug development. A study focused on the structure-metabolism relationships of various derivatives, revealing that modifications could enhance metabolic stability significantly—over 50-fold in some instances . This insight is essential for optimizing drug candidates and improving their pharmacokinetic properties.

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 3-Piperazin-1-yl-6-pyridin-4-ylpyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Piperazin-1-yl-6-phenylpyridazine: Similar structure but with a phenyl group instead of a pyridinyl group.

3-Piperazin-1-yl-6-methylpyridazine: Similar structure but with a methyl group instead of a pyridinyl group.

Uniqueness

3-Piperazin-1-yl-6-pyridin-4-ylpyridazine is unique due to the presence of both piperazine and pyridazine rings, which confer distinct chemical and biological properties.

Biologische Aktivität

3-Piperazin-1-yl-6-pyridin-4-ylpyridazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine moiety linked to a pyridazine core, which contributes to its interaction with various biological targets. Its structural formula can be represented as follows:

Research indicates that this compound interacts with several biological pathways:

- Enzyme Inhibition : The compound has shown inhibitory effects on specific enzymes involved in metabolic processes, particularly stearoyl-CoA desaturase-1 (SCD1). Inhibiting SCD1 can lead to improved metabolic profiles, including reduced weight gain and lower triglyceride levels in rodent models .

- Antimicrobial Activity : Studies have reported that derivatives of piperazinylpyridazines exhibit significant activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM . This suggests potential as an anti-tubercular agent.

Biological Activity Overview

The biological activities of this compound can be summarized in the following table:

Case Study 1: Anti-Tubercular Activity

A series of derivatives based on the piperazinylpyridazine scaffold were synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra. Among the tested compounds, several demonstrated significant activity with IC90 values ranging from 3.73 to 4.00 μM, indicating their potential as effective anti-TB agents .

Case Study 2: Metabolic Regulation

In a study investigating the role of SCD1 inhibitors, compound XEN103 (a derivative of piperazinylpyridazine) was found to significantly reduce weight gain in rodent models. This highlights the compound's potential for developing therapies targeting metabolic diseases .

Research Findings

Recent findings have focused on the structure-metabolism relationships of piperazinylpyridazines, revealing that modifications can enhance their metabolic stability and biological efficacy. For instance, systematic exploration led to compounds with improved in vitro half-lives by over 50-fold through structural modifications .

Eigenschaften

IUPAC Name |

3-piperazin-1-yl-6-pyridin-4-ylpyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5/c1-2-13(18-9-7-15-8-10-18)17-16-12(1)11-3-5-14-6-4-11/h1-6,15H,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHPPRTFRPREAMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NN=C(C=C2)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.